6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups.
Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the aromatic substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological activity. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinidine: Used as an antiarrhythmic agent.
Uniqueness
What sets 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one apart is its specific combination of substituents, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-19-8-10-22(11-9-19)35(33,34)27-18-31(17-21-7-5-6-20(2)14-21)25-16-26(30-12-3-4-13-30)24(29)15-23(25)28(27)32/h5-11,14-16,18H,3-4,12-13,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTUPUWXFSDHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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